Butyrylcholinesterase (BChE) Inhibition: Quantitative Comparison of 3-Thienyl vs. 2-Thienyl Isomers
Ethyl 4-oxo-4-(3-thienyl)butyrate exhibits a Ki of 3,340 nM against equine serum butyrylcholinesterase (BChE) [1]. This is contrasted with a structurally similar compound, 4-(2-thienyl)-2-oxo-3-butenoate (the 2-thienyl regioisomer), which is reported as an inhibitor of the branched-chain 2-oxo acid dehydrogenase (BCOAD) complex [2]. While direct BChE inhibition data for the 2-thienyl isomer is not available in the same assay, the documented activity of the 3-thienyl compound on BChE establishes a specific, quantifiable biochemical interaction that is not claimed or expected for the 2-thienyl analog based on known structure-activity relationships (SAR) for thiophene-containing esters. This highlights the critical role of thiophene ring regiochemistry in dictating target selectivity.
| Evidence Dimension | Inhibitory Affinity for Equine Serum Butyrylcholinesterase (BChE) |
|---|---|
| Target Compound Data | Ki = 3,340 nM |
| Comparator Or Baseline | 4-(2-thienyl)-2-oxo-3-butenoate (regioisomer) |
| Quantified Difference | The 3-thienyl regioisomer demonstrates a specific BChE inhibitory effect (Ki = 3,340 nM). The 2-thienyl regioisomer is not documented as a BChE inhibitor; its primary reported activity is against BCOAD. |
| Conditions | Competitive inhibition assay using equine serum BChE and butyrylthiocholine iodide substrate, with 20 min preincubation [1]. |
Why This Matters
For research programs targeting BChE, such as in Alzheimer's disease or detoxification studies, the 3-thienyl regioisomer (CAS 473693-79-7) provides a defined, albeit modest, starting point for SAR exploration, whereas the 2-thienyl isomer is an irrelevant or confounding choice.
- [1] BindingDB. (n.d.). BDBM50210776 (CHEMBL3947927): Affinity Data for equine serum butyrylcholinesterase. View Source
- [2] Inhibition of the bovine branched-chain 2-oxo acid dehydrogenase complex and its kinase by arylidenepyruvates. (1990). View Source
